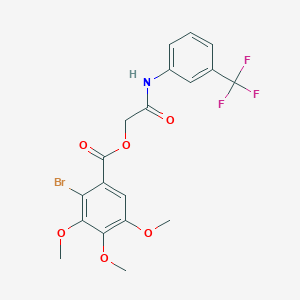![molecular formula C17H20O3 B255521 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as IPCOC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in the scientific community due to its potential pharmaceutical applications.
Wirkmechanismus
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are known to play a crucial role in the inflammatory response.
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress by inducing the expression of various antioxidant enzymes.
Biochemical and Physiological Effects
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit high purity and stability. However, the limitations of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one include its potential toxicity and lack of in vivo studies.
Zukünftige Richtungen
For 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research include:
1. In vivo studies to evaluate the pharmacokinetics and toxicity of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
2. Development of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives with improved pharmacological properties.
3. Evaluation of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's potential for the treatment of neurodegenerative disorders.
4. Investigation of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's mechanism of action in cancer cells.
5. Clinical trials to evaluate the safety and efficacy of 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one for the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential therapeutic applications. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its pharmacological effects by modulating various signaling pathways. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments, including ease of synthesis and high purity. However, further research is needed to evaluate its potential for clinical applications.
Synthesemethoden
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized using a multi-step process involving the reaction of 2-hydroxy-1,4-naphthoquinone with isopentanol and sodium hydride. The resulting product is then subjected to cyclization using sulfuric acid to obtain 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. This synthesis method has been optimized to produce 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in high yields and purity.
Wissenschaftliche Forschungsanwendungen
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one a potential candidate for the treatment of inflammatory diseases such as arthritis.
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property makes 7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one a potential candidate for the treatment of diseases associated with oxidative stress such as neurodegenerative disorders.
Eigenschaften
Produktname |
7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
|---|---|
Molekularformel |
C17H20O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
7-(3-methylbutoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C17H20O3/c1-11(2)8-9-19-12-6-7-14-13-4-3-5-15(13)17(18)20-16(14)10-12/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
UMSPERHHJJRGHP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Kanonische SMILES |
CC(C)CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)


![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)


![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)